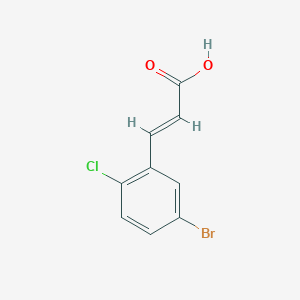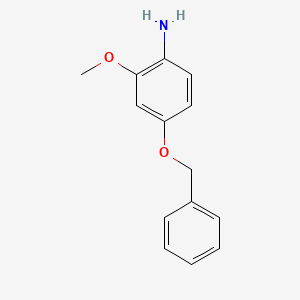
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
描述
2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a derivative of D-glucopyranose, a monosaccharide. This compound is characterized by the substitution of hydrogen atoms in the hydroxyl groups of the glucose molecule with benzyl groups. It is often used as an intermediate in organic synthesis, particularly in the preparation of glucosylation products and other derivatives .
作用机制
Target of Action
2,3,4,6-Tetra-O-benzyl-D-glucopyranose, also known as 3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol, is primarily used as a reagent in organic synthesis . It doesn’t have a specific biological target but is used to prepare other compounds that may have specific targets.
Mode of Action
This compound is used in the synthesis of α-glucopyranosyl chloride and 1-C-α-D-glucopyranosyl derivatives . It can also be used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions . In the process of glucosidation, it can be condensed with methanol, cyclohexanol, and methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside to give corresponding β-glucosides .
Result of Action
The main result of the action of this compound is the production of other compounds through glucosylation reactions . These compounds can then be used in further reactions or in the production of pharmaceuticals.
Action Environment
The action of this compound is influenced by the conditions of the reaction it is involved in. Factors such as temperature, pH, and the presence of other reagents can all impact the efficiency and outcome of the reactions .
生化分析
Biochemical Properties
2,3,4,6-Tetra-O-benzyl-D-glucopyranose plays a significant role in biochemical reactions. It is used for glucosylation reactions and as a reagent for the synthesis of 1-C-alpha-D-glucopyranose derivatives . Specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.
Molecular Mechanism
It is known to be used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose typically involves the protection of the hydroxyl groups of D-glucopyranose with benzyl groups. One common method includes dissolving the starting material in a solvent like acetone and adding N-bromosuccinimide (NBS) at room temperature. The reaction mixture is then processed to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is often purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: This reaction can be used to remove protective groups or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halides
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halides such as bromine (Br₂) or chlorine (Cl₂) are used under controlled conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can yield alcohols or alkanes .
科学研究应用
2,3,4,6-Tetra-O-benzyl-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds for treating diseases like Alzheimer’s, diabetes, and cancer.
Industry: It is used in the production of specialty chemicals and materials
相似化合物的比较
- 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
- 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose
- 2,3,4,6-Tetra-O-acetyl-D-galactopyranose
Comparison: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is unique due to its specific substitution pattern and the stability provided by the benzyl groups. This stability makes it particularly useful in synthetic applications where selective protection of hydroxyl groups is required. Other similar compounds may have different protective groups or substitution patterns, leading to variations in their reactivity and applications .
属性
IUPAC Name |
3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOMAWHSXRDAKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863326 | |
| Record name | 2,3,4,6-Tetra-O-benzylhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![dimethyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate](/img/structure/B3039692.png)





